
disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is a complex organic compound with a molecular formula of C16H14Na2O12S. This compound is primarily used as a fluorogenic substrate for α-L-iduronidase and iduronate-2-sulfatase, enzymes involved in the diagnosis of Hurler syndrome and Hunter disease.
准备方法
The synthesis of disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate involves several steps. The starting material is typically 4-methylumbelliferone, which undergoes glycosylation with α-L-idopyranosiduronic acid 2-sulfate. The reaction conditions include the use of appropriate solvents and catalysts to facilitate the glycosylation process. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反应分析
Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
科学研究应用
Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a fluorogenic substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is employed in diagnostic tests for lysosomal storage disorders such as Hurler syndrome and Hunter disease.
Medicine: It aids in the diagnosis and monitoring of patients with specific genetic disorders by measuring enzyme activity.
Industry: The compound is used in the production of diagnostic kits and reagents for clinical laboratories.
作用机制
The mechanism of action of disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate involves its role as a substrate for specific enzymes. When used in enzymatic assays, the compound is hydrolyzed by α-L-iduronidase or iduronate-2-sulfatase, releasing a fluorophore (4-methylumbelliferone) that can be detected by fluorescence spectroscopy. This allows for the quantification of enzyme activity, aiding in the diagnosis of lysosomal storage disorders .
相似化合物的比较
Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is unique due to its specific structure and function as a fluorogenic substrate. Similar compounds include:
4-Methylumbelliferyl-β-D-glucuronide: Used as a substrate for β-glucuronidase in diagnostic assays.
4-Methylumbelliferyl-α-D-galactopyranoside: Employed as a substrate for α-galactosidase in enzymatic studies.
These compounds share the common feature of being fluorogenic substrates but differ in the specific enzymes they target and the diseases they help diagnose.
属性
分子式 |
C16H14Na2O12S |
|---|---|
分子量 |
476.3 g/mol |
IUPAC 名称 |
disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O12S.2Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI 键 |
BGWMBPGUPUSUIU-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


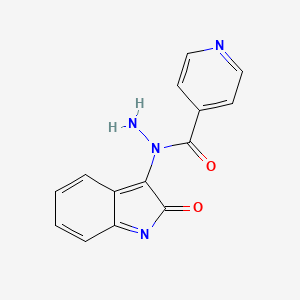
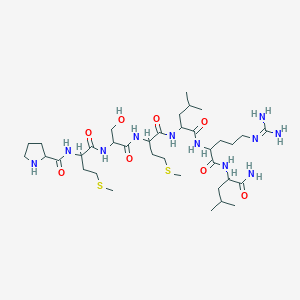
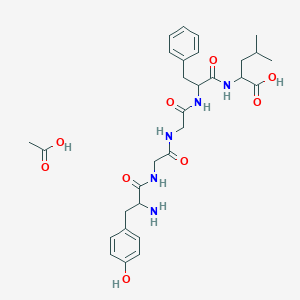

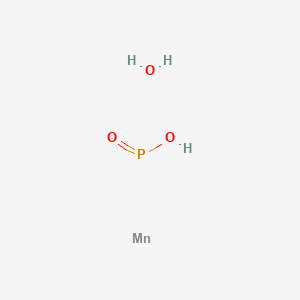


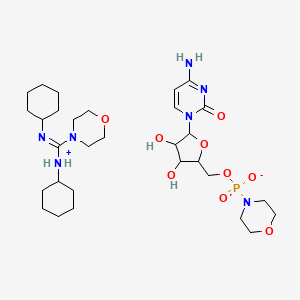
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

